Octadeca-5,7-dienoic acid, also known as 5,7-octadecadienoic acid, is a polyunsaturated fatty acid characterized by its two double bonds located at the fifth and seventh carbon atoms of its long hydrocarbon chain. This compound is part of the broader category of octadecadienoic acids, which are significant due to their biological roles and potential health benefits.
Octadeca-5,7-dienoic acid is classified as a polyunsaturated fatty acid (PUFA), specifically within the family of omega-6 fatty acids. Its structural configuration contributes to its classification as a conjugated fatty acid, which has been linked to various biological activities.
The synthesis of octadeca-5,7-dienoic acid can be achieved through several methods:
In laboratory settings, chemical synthesis may involve starting from simpler fatty acids or their derivatives, utilizing reagents such as potassium permanganate or ozone for oxidative cleavage to create the desired double bonds. The biological synthesis often takes place in controlled fermentation conditions where specific strains are selected for their ability to produce polyunsaturated fatty acids.
The molecular formula of octadeca-5,7-dienoic acid is . Its structure features:
This configuration influences its physical properties and biological functions.
The structural representation can be summarized as follows:
Octadeca-5,7-dienoic acid participates in various chemical reactions typical of unsaturated fatty acids:
The reactivity of octadeca-5,7-dienoic acid is influenced by its double bond configuration, making it susceptible to reactions that modify its structure and properties for various applications.
The mechanism by which octadeca-5,7-dienoic acid exerts its biological effects involves several pathways:
Research indicates that polyunsaturated fatty acids like octadeca-5,7-dienoic acid can modulate inflammatory responses and play roles in cellular signaling mechanisms .
Relevant data from studies indicate that the stability and reactivity are crucial for its applications in food science and nutrition .
Octadeca-5,7-dienoic acid has several applications in scientific research:
Microorganisms employ specialized enzymatic machinery to introduce double bonds into saturated fatty acid backbones. Octadeca-5,7-dienoic acid (ODDA) biosynthesis originates from stearic acid (C18:0), which undergoes sequential desaturation via aerobic pathways. The initial Δ9 desaturation yields oleic acid (C18:1Δ9), followed by a second desaturation at the Δ7 position catalyzed by membrane-bound di-iron metalloenzymes. Pseudomonas aeruginosa utilizes a cytochrome P450-dependent system (CYP152 peroxygenases) alongside lipoxygenases to generate conjugated diene systems [1] [9]. This process requires molecular oxygen activation: electrons are shuttled via ferredoxin or cytochrome b5 reductases to the desaturase’s di-iron center, facilitating hydrogen abstraction at C5 and C7 positions [2] [10].
Kinetic isotope studies reveal a syn stereospecific hydrogen removal mechanism with distinct primary deuterium effects (kH/kD = 6–12 for C5-H vs. negligible for C7-H), indicating stepwise radical intermediates [10]. The desaturase exhibits absolute regioselectivity due to substrate-binding pocket geometry, where hydrophobic channels position C5–C7 adjacent to the catalytic di-iron oxo cluster. Mutagenesis of histidine residues (His232, His146) in Spirulina platensis Δ9 desaturase abolishes activity, confirming their role in iron coordination [10].
Table 1: Classes of Fatty Acid Desaturases Involved in ODDA Biosynthesis
Desaturase Class | Electron Donor | Localization | Representative Enzymes |
---|---|---|---|
Acyl-ACP | Ferredoxin | Plastidial stroma | Δ9-stearoyl-ACP desaturase |
Acyl-lipid | Ferredoxin/Cyt b5 | ER/Chloroplast membranes | FAD5 (Δ7 desaturase) |
Acyl-CoA | Cytochrome b5 | Endoplasmic reticulum | ADS1, ADS2 (Δ9 desaturases) |
Plant Δ7 desaturases exhibit regioisomeric precision governed by subcellular targeting and lipid substrate presentation. In Anemone leveillei, the ADS-like Δ5-desaturase (AL21) acts broadly on C16–C20 saturated/unsaturated acyl-CoAs, whereas AL10 exclusively targets C20 polyunsaturated substrates [3]. Crucially, regiospecificity shifts when enzymes are retargeted: relocating cytoplasmic Arabidopsis Δ9-desaturases (ADS1/2) to plastids converts them to Δ7-desaturases due to altered substrate accessibility. This compartmental switch increases Δ7-desaturation efficiency 25-fold [6].
The lipid headgroup acts as a molecular determinant. Plastidial monogalactosyldiacylglycerol (MGDG) anchors stearate at the sn-2 position, orienting C7 toward the catalytic site of FAD5 desaturase. Positional analysis of A. leveillei triacylglycerols shows >80% of ODDA esterified at the sn-2 position [3] [6]. Structural modeling reveals that MGDG’s galactose headgroup hydrogen-bonds with conserved Arg129 in FAD5, stabilizing a bent substrate conformation that exposes C5–C7 for desaturation [6].
Table 2: Plant Systems Producing Δ5,7-Dienoic Acids
Plant Species | Desaturase Type | Substrate Specificity | Primary Product |
---|---|---|---|
Anemone leveillei | ADS-like (AL21) | C16:0-CoA, C18:0-CoA | 16:1Δ5, 18:1Δ5 |
Arabidopsis thaliana | FAD5 | 16:0-MGDG | 16:1Δ7 → 16:3Δ7,10,13 |
Thunbergia alata | Δ6-acyl-ACP | 16:0-ACP | 16:1Δ6 |
Industrial-scale ODDA production leverages metabolic engineering to overcome natural pathway limitations. Yarrowia lipolytica and Aspergillus niger are preferred hosts due to high lipid flux and tolerance to unsaturated fatty acid accumulation. Key strategies include:
Downstream processing challenges are addressed through in situ extraction. Encapsulating ODDA-producing Corynebacterium glutamicum in liposomes with paclitaxel increases drug-loading efficiency to 92% by exploiting ODDA’s membrane-fluidizing properties [1]. Economic modeling shows that optimizing glucose-to-ODDA conversion in A. niger (>30% theoretical yield) reduces production costs to $1,200/kg [1] [8].
Table 3: Performance Metrics of Engineered ODDA Production Strains
Host Strain | Engineering Approach | ODDA Titer (mg/L) | Productivity (mg/L/h) |
---|---|---|---|
Yarrowia lipolytica Po1g | POX1–6 knockout + FAD5 expression | 280 ± 15 | 3.9 |
Aspergillus niger AB1.13 | CRISPR-Cas BMC + acyl-CoA synthase | 185 ± 20 | 2.1 |
Pichia pastoris X-33 | ALE + CYP152A1 integration | 150 ± 10 | 2.8 |
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